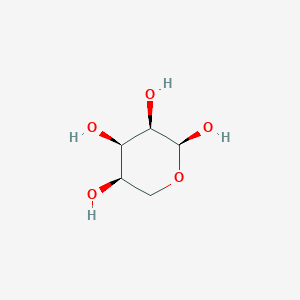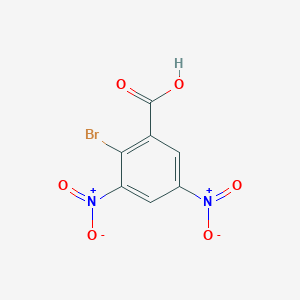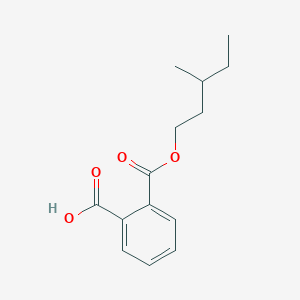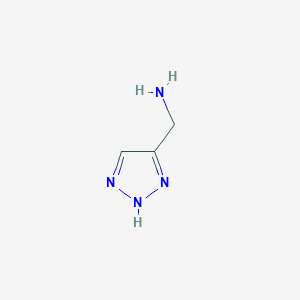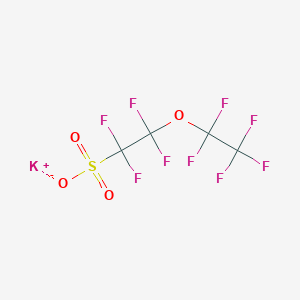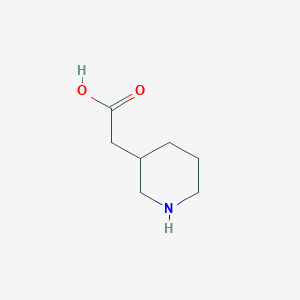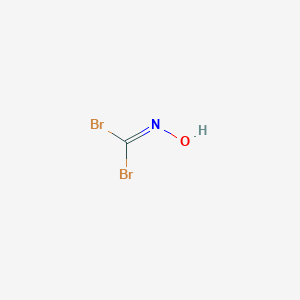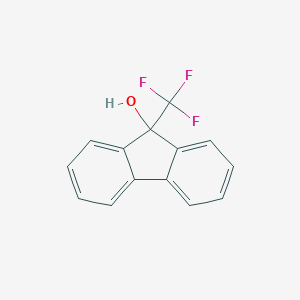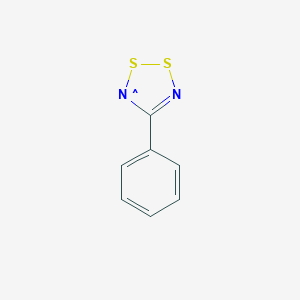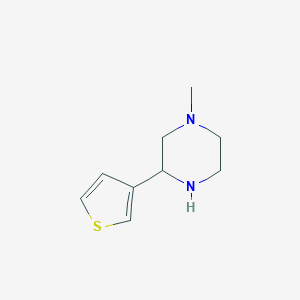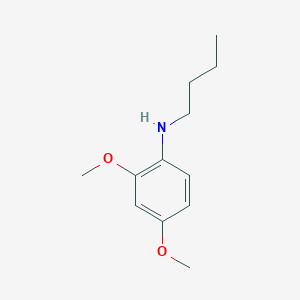
Cefazolin
作用机制
头孢唑林通过抑制细菌细胞壁合成发挥作用。 它与细菌细胞膜上的青霉素结合蛋白 (PBP) 结合,PBP 对肽聚糖合成的最终转肽步骤至关重要 . 这种抑制阻止了功能性细胞壁的形成,导致细菌细胞裂解和死亡 . 头孢唑林的主要分子靶标是 PBP,所涉及的途径包括抑制肽聚糖交联 .
生化分析
Biochemical Properties
Cefazolin exhibits broad-spectrum antibiotic action due to its ability to inhibit bacterial cell wall synthesis . It achieves high serum levels and is excreted quickly via the urine . The drug interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial cell wall synthesis, leading to cell lysis . This effect is particularly pronounced in Gram-positive bacteria such as staphylococci and streptococci . In a study on the green microalga Chlorella vulgaris, it was observed that increasing concentrations of this compound led to a decline in the cell number of the microalgae, indicating the antibiotic’s harmful effects on the cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high dose or prolonged treatment can cause neurotoxicity, neutropenia, agranulocytosis, thrombocytopenia, hepatitis, and other adverse effects .
Metabolic Pathways
This compound is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .
Transport and Distribution
This compound attains high serum levels and is excreted quickly via the urine . It is present in very low concentrations in the milk of nursing mothers .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within the cells it targets. Instead, it acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
准备方法
合成路线和反应条件: 头孢唑林主要由 7-氨基头孢烷酸 (7-ACA) 合成,7-ACA 来自于从真菌头孢霉属中分离出来的头孢菌素 C . 合成涉及一个两步三组分偶联过程。 第一步是头孢菌素核心的噻二唑硫醚化,然后与活化的四唑-1-乙酸衍生物酰胺化 . 该过程通常在二氯甲烷中作为溶剂,以三甲基乙酰氯作为催化剂进行 .
工业生产方法: 头孢唑林的工业生产通常采用连续流动合成,这允许基质在合适的流动反应器中快速流动和有效混合。 这种方法可以中等规模地生产头孢唑林,并具有高产率和可接受的杂质含量 . 该产品可以通过简单的酸碱萃取和沉淀来纯化 .
化学反应分析
反应类型: 头孢唑林会经历各种化学反应,包括:
氧化: 头孢唑林在特定条件下可以被氧化,导致形成亚砜和砜。
还原: 还原反应可以将头孢唑林转化为相应的还原形式。
取代: 取代反应,特别是亲核取代,可以修饰头孢菌素核。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
主要产物: 从这些反应中形成的主要产物包括头孢唑林的各种衍生物,如亚砜、砜和取代的头孢菌素。
科学研究应用
头孢唑林在科学研究中有着广泛的应用,包括:
化学: 用作研究头孢菌素化学和开发新合成方法的模型化合物。
生物学: 用于微生物学研究,以调查细菌耐药机制和抗生素的有效性。
相似化合物的比较
属性
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022753 | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from aqueous acetone | |
CAS No. |
25953-19-9 | |
| Record name | Cefazolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazolin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefazolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAZOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C (decomposes) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefazolin exert its antibacterial effect?
A1: this compound is a beta-lactam antibiotic that targets bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. This binding disrupts the cell wall construction, ultimately leading to bacterial cell death. [, , ]
Q2: Which bacteria are commonly susceptible to this compound?
A2: this compound demonstrates effectiveness against a range of gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA), and some gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q3: How is this compound administered, and what are its pharmacokinetic properties?
A3: this compound is typically administered intravenously or intramuscularly. It exhibits good tissue penetration, including adipose tissue, and is primarily eliminated via renal excretion. [, , , , , , ]
Q4: Does the patient's body weight influence this compound dosing?
A4: Research suggests that obese patients may require adjusted this compound dosing to achieve adequate tissue concentrations. Studies have explored higher doses (up to 3 grams) for surgical prophylaxis in obese individuals. [, , , ]
Q5: How does the route of administration affect this compound's efficacy in preventing surgical site infections?
A5: In a rat model, local application of this compound powder was less effective in preventing Staphylococcus aureus surgical site infections compared to systemic intravenous administration. []
Q6: What are the common clinical applications of this compound?
A6: this compound is frequently used for surgical prophylaxis, particularly in procedures like knee and hip arthroplasty, and for treating infections such as bacteremia and cellulitis. [, , , , , ]
Q7: Is this compound effective in preventing infections in specific patient populations, such as pregnant women?
A7: Studies have investigated the pharmacokinetics and effectiveness of this compound in pregnant women undergoing cesarean section. Research suggests that standard dosing regimens can provide adequate drug concentrations in both maternal and umbilical cord blood. [, ]
Q8: Can this compound be used as an alternative to other antibiotics in certain clinical scenarios?
A8: Research suggests this compound may be a suitable alternative to ceftriaxone for treating Klebsiella pneumoniae bacteremia and a viable option for MSSA bacteremia compared to nafcillin. [, ]
Q9: Are there concerns regarding the use of this compound in patients with penicillin allergies?
A9: Although there's a potential for cross-reactivity in individuals with penicillin allergies, studies suggest that this compound use in patients with reported non-IgE mediated penicillin allergies is generally safe. [, ]
Q10: Is bacterial resistance to this compound a concern?
A10: Yes, the emergence of bacterial resistance to this compound is a concern. Some Staphylococcus aureus isolates exhibit an inoculum effect, where higher bacterial loads can lead to decreased this compound susceptibility. [, ]
Q11: Are there alternative treatment strategies for infections caused by this compound-resistant bacteria?
A11: Yes, alternative antibiotics, such as vancomycin or other cephalosporins, might be considered for infections caused by this compound-resistant bacteria. The choice of antibiotic should be guided by susceptibility testing and clinical judgment. [, , ]
Q12: What are potential areas for future research on this compound?
A12: Future research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


